Ibipinabant is a potent, selective inverse agonist of the cannabinoid receptor 1 (CB1). [, , ] Developed for the treatment of obesity and related metabolic disorders, Ibipinabant's therapeutic potential extends beyond its initial focus. [, ] It serves as a valuable tool in scientific research, particularly in investigating the endocannabinoid system and its role in various physiological processes. [, ]
Further research is crucial to fully understand Ibipinabant's dual mechanism of action involving both CB1 receptor antagonism and direct interaction with Kir6.2/SUR1 K(ATP) channels. []
Learning from Ibipinabant's toxicity profile in certain animal models will be crucial in designing and developing safer CB1 receptor modulators for treating metabolic and other diseases. []
Further investigation into the species-specific mechanisms behind Ibipinabant's toxicity in beagle dogs, particularly its potential to inhibit mitochondrial enzymes, is essential for translational research and drug safety assessment. []
Ibipinabant is classified as a synthetic cannabinoid and belongs to the category of cannabinoid receptor antagonists. Its chemical structure is characterized by a complex arrangement that includes a chlorinated aromatic system and a sulfonamide group, contributing to its pharmacological activity. The compound is synthesized from readily available starting materials through various organic chemistry techniques.
The synthesis of ibipinabant has been described in detail in the literature, highlighting an atom-efficient approach that minimizes waste. A notable synthetic route involves the following steps:
This synthetic pathway emphasizes efficiency and selectivity, making it suitable for producing ibipinabant for research purposes.
Ibipinabant has a molecular formula of and a molar mass of approximately 501.43 g/mol. The structure features:
The three-dimensional structure can be visualized using molecular modeling tools, which assist in understanding its binding affinity and selectivity towards cannabinoid receptors .
Ibipinabant participates in various chemical reactions typical for compounds with amide and sulfonamide functionalities:
Ibipinabant functions primarily as an inverse agonist at the CB1 receptor. Its mechanism involves:
This mechanism highlights its role in modulating endocannabinoid signaling, which is crucial for maintaining energy homeostasis.
Ibipinabant exhibits several notable physical and chemical properties:
These properties are essential for understanding its formulation and delivery methods in research applications.
Ibipinabant's primary applications are found within scientific research contexts:
The endocannabinoid system (ECS) emerged in the early 2000s as a critical regulator of energy homeostasis, with cannabinoid receptor 1 (CB1) identified as a promising therapeutic target for obesity and metabolic disorders. The first-in-class CB1 receptor antagonist, rimonabant (Sanofi), demonstrated significant efficacy in multicenter Phase III clinical trials. It not only reduced body weight in overweight individuals but also improved key cardiometabolic parameters, including:
These metabolic benefits were attributed to CB1 receptor blockade in both central and peripheral tissues, regulating appetite, lipogenesis, and insulin sensitivity. However, post-marketing surveillance revealed severe neuropsychiatric side effects, including depression, anxiety, and suicidal ideation, linked to central CB1 receptor antagonism. By 2008–2009, rimonabant was withdrawn globally, halting development of other centrally acting CB1 antagonists in late-stage clinical trials [2] [7]. This class included:
Table 1: CB1 Receptor Antagonists in Clinical Development (2000–2010)
Compound | Nonproprietary Name | Company | Development Status |
---|---|---|---|
Rimonabant | SR141716A | Sanofi | Withdrawn (2008) |
Taranabant | MK-0364 | Merck | Phase III terminated |
Otenabant | CP-945598 | Pfizer | Phase III terminated |
Ibipinabant | SLV319/BMS-646256 | Solvay/BMS | Phase II/III terminated |
Surinabant | SR14778 | Sanofi | Phase II terminated |
The withdrawal of these compounds created a critical need for two alternative strategies: genetic screening to identify patients with low psychiatric risk (estimated at ~70% of populations studied) or the development of peripherally restricted CB1 antagonists devoid of blood-brain barrier penetration [2] [7].
Ibipinabant (SLV319, BMS-646256) emerged from rational drug design efforts at Solvay Pharmaceuticals in the early 2000s. Its molecular structure (C₂₃H₂₀Cl₂N₄O₂S, MW: 487.4 g/mol) features a 4,5-dihydropyrazole core with two chlorophenyl rings and a methyl-sulfonamide group, adopting a stereospecific conformation critical for receptor interaction. The (4S)-enantiomer exhibits optimal binding affinity [5] [9].
Molecular Pharmacology and Selectivity
Ibipinabant functions as a potent competitive antagonist at human CB1 receptors, with binding characteristics confirmed through radioligand displacement studies:
This high selectivity contrasts with first-generation antagonists like rimonabant (CB1 Ki=1.8 nM; CB2 Ki=522 nM; selectivity ~290-fold) [6]. In functional assays, ibipinabant effectively antagonized WIN-55212-induced arachidonic acid release in CHO cells expressing human CB1 receptors, with a pA₂ value of 9.9, indicating high potency [10]. Structural biology studies revealed that ibipinabant's dihydropyrazole core enables:
Preclinical Efficacy and Therapeutic Rationale
In rodent models of diet-induced obesity (DIO), ibipinabant (3 mg/kg/day orally) demonstrated significant metabolic benefits:
Notably, studies comparing ibipinabant with rimonabant revealed it achieved equivalent anorectic effects at lower central CB1 receptor occupancy (11% vs. >65% for rimonabant). This suggested a potential dissociation between metabolic efficacy and CNS side effects, sparking interest in its peripheral actions [2] [7].
Table 2: Key Molecular and Pharmacodynamic Properties of Ibipinabant
Property | Value | Experimental System |
---|---|---|
Molecular Formula | C₂₃H₂₀Cl₂N₄O₂S | Chemical synthesis [9] |
CB1 Receptor Ki | 7.8 nM | Human CB1/CHO membranes [10] |
CB2 Receptor Ki | 7943 nM | Human CB2/CHO membranes [10] |
Functional Antagonism (pA₂) | 9.9 | WIN-55212-induced AA release [10] |
ED₅₀ for Hypothermia Block | 3 mg/kg | CP55940-challenged mice [10] |
Legacy and Scientific Impact
Though ibipinabant's clinical development was terminated alongside other CB1 antagonists, it became a foundational pharmacological tool for:
Its synthesis was later optimized through an atom-efficient route, enabling broader accessibility for research applications [5]. Ibipinabant remains a benchmark compound illustrating both the therapeutic promise and challenges of CB1 receptor modulation in metabolic disease.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: